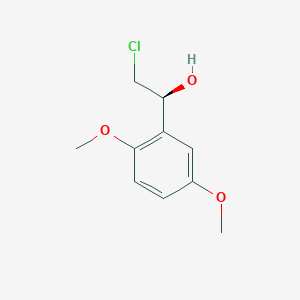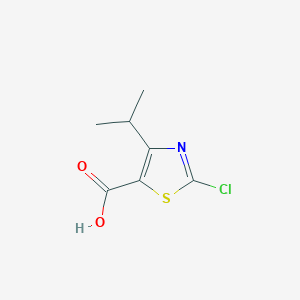![molecular formula C16H29N3O3 B13177063 Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate CAS No. 1303890-65-4](/img/structure/B13177063.png)
Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate: is a compound that belongs to the class of piperidine derivatives. It is known for its role as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry and drug development due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents like dichloromethane and reagents such as diisopropylethylamine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides and conditions involving mild bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives and oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its role as a linker in PROTAC® development is crucial for creating bifunctional molecules that can target and degrade specific proteins .
Biology and Medicine: In biological and medicinal research, this compound is utilized for developing targeted therapies. It helps in the design of drugs that can selectively degrade disease-causing proteins, offering potential treatments for various conditions, including cancer and neurodegenerative diseases .
Industry: In the pharmaceutical industry, this compound is employed in drug discovery and development processes. Its unique properties make it valuable for creating new therapeutic agents with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate involves its role as a linker in PROTAC® molecules. These molecules work by binding to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . This process effectively reduces the levels of the target protein, providing a therapeutic effect.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-amino-1-piperidinecarboxylate
- tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- 4-Amino-1-tert-butoxycarbonylpiperidine
Uniqueness: tert-Butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate is unique due to its dual piperidine structure, which provides flexibility and stability in PROTAC® molecules. This structural feature enhances its ability to form effective ternary complexes, optimizing the degradation of target proteins .
Propriétés
Numéro CAS |
1303890-65-4 |
|---|---|
Formule moléculaire |
C16H29N3O3 |
Poids moléculaire |
311.42 g/mol |
Nom IUPAC |
tert-butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-8-4-12(5-9-19)14(20)18-10-6-13(17)7-11-18/h12-13H,4-11,17H2,1-3H3 |
Clé InChI |
UHCAKLUONMKHOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



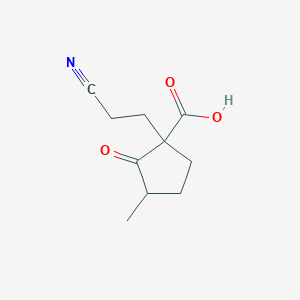
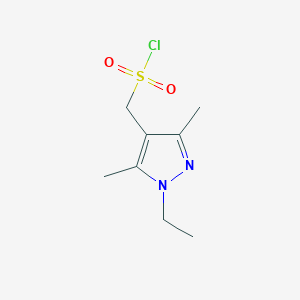
![N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B13177014.png)
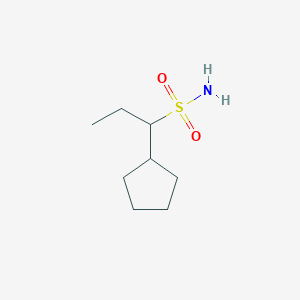
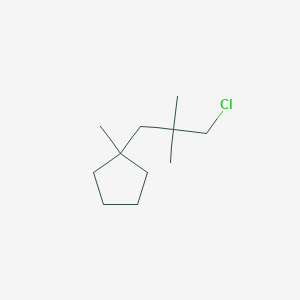
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)
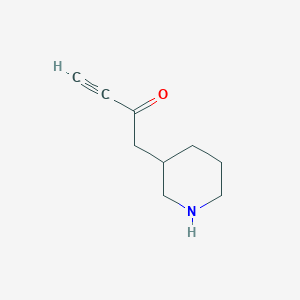
![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)


![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
